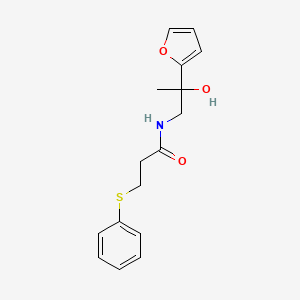

N-isopropyl-2-(naphthalen-1-yloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

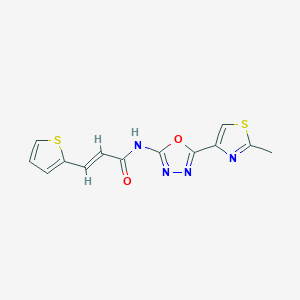

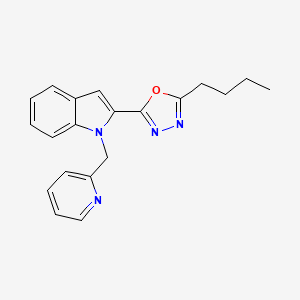

N-isopropyl-2-(naphthalen-1-yloxy)acetamide, also known as INA, is a synthetic compound that has gained attention in scientific research due to its unique properties. INA belongs to the class of compounds known as amides and is synthesized through a multi-step process involving naphthalene and isopropylamine.

科学的研究の応用

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound similar in structure to N-isopropyl-2-(naphthalen-1-yloxy)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This inhibition is crucial as APN plays a role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a significant factor in tumor growth and metastasis. The compound demonstrated potent APN inhibition and suppressed the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations, indicating its potential as an anti-angiogenic agent (Lee et al., 2005).

Agriculture: Enhancing Fruit Yield and Quality

In agriculture, research involving naphthalene acetamide has shown it can impact the yield and quality of crops. A study on date palms treated with naphthalene acetamide demonstrated that it significantly affected fruit yield and quality. The application of naphthalene acetamide resulted in a higher rate of initial fruit drop compared to control, indicating a complex effect on fruit development and maturation (Tavakoli & Rahemi, 2014).

Thermoelectric Materials

Research into fused lactam polymers for thermoelectric and transistor applications highlights the significance of naphthalene cores in optimizing electronic performance. A study demonstrated that reducing the central acene core size to naphthalene resulted in larger electron affinities, suggesting a more efficient doping process. This optimization led to significant improvements in thermoelectric performance, indicating the potential of naphthalene-based polymers in developing high-performance n-type materials for thermoelectric applications (Chen et al., 2020).

Synthesis Catalysts

Naphthalene derivatives have been explored as substrates in synthetic chemistry for their reactivity and potential in creating complex molecules. A study on the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under solvent-free conditions highlighted the efficiency of nano magnetite (Fe3O4) as a catalyst, demonstrating the versatility of naphthalene derivatives in organic synthesis and their potential applications in medicinal chemistry (Mokhtary & Torabi, 2017).

Naphthalene Diimides in Material Science

Naphthalene diimides (NDIs) have seen extensive application in material science, particularly in the development of supramolecular chemistry, sensors, and molecular switching devices. NDIs' ability to engage in anion-π interactions and their use as gelators for sensing aromatic systems underscore their versatility in creating innovative materials for various technological applications (Kobaisi et al., 2016).

特性

IUPAC Name |

2-naphthalen-1-yloxy-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUIRTDWHVKULK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321173 |

Source

|

| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

28949-26-0 |

Source

|

| Record name | 2-naphthalen-1-yloxy-N-propan-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

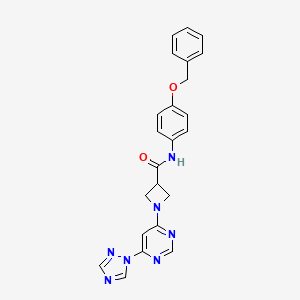

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)

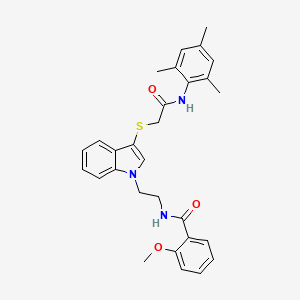

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)

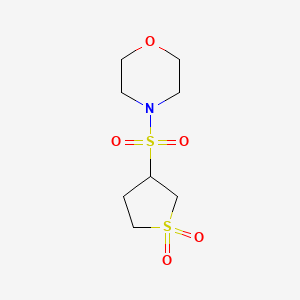

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)